Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate

Lipophilicity Drug‑likeness Permeability

Fragment-based screening often stalls when lead-like cores cannot be diversified. This 4-unsubstituted 3-cyano-5,6,7,8-tetrahydroquinoline-2-sulfanylacetate solves that bottleneck by allowing direct C-H functionalisation or cross-coupling at the 4-position. • MW 276 Da, LogP 2.83, Fsp³ 0.50 - optimal for fragment libraries • Ethyl ester serves as a masked carboxylic acid for post-coupling hydrolysis • Electron-withdrawing 3-cyano group directs electrophilic substitution to the 4-position, enabling rapid SAR exploration. Reliable supply with documented purity supports reproducible medicinal chemistry campaigns.

Molecular Formula C14H16N2O2S
Molecular Weight 276.35
CAS No. 332869-20-2
Cat. No. B2976723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate
CAS332869-20-2
Molecular FormulaC14H16N2O2S
Molecular Weight276.35
Structural Identifiers
SMILESCCOC(=O)CSC1=C(C=C2CCCCC2=N1)C#N
InChIInChI=1S/C14H16N2O2S/c1-2-18-13(17)9-19-14-11(8-15)7-10-5-3-4-6-12(10)16-14/h7H,2-6,9H2,1H3
InChIKeyWHDISGYEAJMJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate: Core Scaffold & Procurement


Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate is a 3-cyano-5,6,7,8-tetrahydroquinoline derivative bearing an ethyl sulfanylacetate moiety at the 2-position . With molecular formula C₁₄H₁₆N₂O₂S and a molecular weight of 276.35 g·mol⁻¹, this compound serves as a compact, bifunctional building block for medicinal chemistry and heterocyclic synthesis. Unlike 4‑aryl or 4‑hetaryl congeners, its unsubstituted 4‑position allows direct post‑functionalisation, making it a versatile entry point into diverse chemotypes [1].

Unsubstituted 4‑position for modular post‑functionalisation
Bifunctional scaffold with cyano and sulfanylacetate groups
Compact profile (MW <300 Da) suitable for fragment‑based approaches

Why Tetrahydroquinoline-2-sulfanylacetate Congeners Are Not Interchangeable


The 3‑cyano‑5,6,7,8‑tetrahydroquinoline‑2‑sulfanylacetate scaffold is exquisitely sensitive to modifications at the 4‑position and the ester group. Even ostensibly trivial changes—replacement of ethyl ester by free acid, or introduction of a 4‑aryl substituent—produce substantial shifts in lipophilicity, molecular shape, and hydrogen‑bonding capacity . These physicochemical differences translate directly into divergent solubility profiles, membrane permeability, and reactivity in downstream transformations, making generic substitution unreliable without explicit experimental validation .

Ester
Ethyl ester vs. free acid alters lipophilicity and predicted permeability; profiles may not transfer directly.
4‑Position
4‑Aryl substitution significantly changes molecular shape, hydrogen‑bonding, and solubility; generic substitution not supported.
Physicochemical
Minor structural shifts can produce divergent solubility and reactivity; require explicit experimental validation before interchange.

Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate: Quantitative Differentiation vs. Analogs


Elevated Lipophilicity vs. Free-Acid Analog Enhances Membrane Permeability

The ethyl ester target compound displays a measured LogP of 2.83 , representing a +0.28 log unit increase over the free‑acid analog (2‑[(3‑cyano‑5,6,7,8‑tetrahydro‑2‑quinolinyl)sulfanyl]acetic acid, CAS 315248‑96‑5), which has a LogP of 2.55 . This difference corresponds to a ~1.9‑fold increase in octanol/water partition coefficient, signalling superior passive membrane diffusion potential [1].

Membrane Permeability Context
Reported
LogP 2.83
vs 2.55
Δ+0.28 (~1.9× P)
May support higher passive permeability vs. free-acid analog
Calculated values; requires experimental validation
Lipophilicity Drug‑likeness Permeability

Balanced Saturation (Fsp³) Compared to Highly Aromatic 4-Aryl Analogs

The target compound possesses an Fsp³ value of 0.50 , reflecting 7 sp³‑hybridised carbons out of 14 total. In contrast, 4‑aryl‑substituted analogs (e.g., ethyl 2‑({4‑[4‑(benzyloxy)phenyl]‑3‑cyano‑5,6,7,8‑tetrahydroquinolin‑2‑yl}sulfanyl)acetate, CAS 391228‑38‑9) contain additional aromatic rings that lower Fsp³ to approximately 0.26 (estimated from molecular formula C₂₇H₂₆N₂O₃S) . A higher Fsp³ is associated with improved aqueous solubility and reduced promiscuous binding [1].

Saturation Profile
Class-level
Fsp³ 0.50
vs ~0.26
(4‑aryl analog)
Higher fraction sp³ may associate with improved solubility
Estimated from formula; validate experimentally
Molecular complexity Solubility Fsp³ metric

Low Molecular Weight Provides Superior Ligand Efficiency vs. 4-Substituted Congeners

With a molecular weight of 276.35 g·mol⁻¹ , the target compound is 40–66 % lighter than common 4‑aryl‑substituted analogs (e.g., benzyl ester 4‑phenyl analog ~428 Da; 4‑(4‑benzyloxyphenyl) analog 458.58 Da) . In fragment‑based drug discovery, maintaining MW < 300 Da is a critical threshold for lead‑like properties and binding‑site sampling [1].

Ligand Efficiency Context
Class-level
276 Da
vs ~458 Da
(~40% lighter)
Supports higher ligand efficiency potential in hit‑to‑lead
Based on vendor data; potency‑dependent evaluation needed
Ligand efficiency Fragment‑based discovery Lead‑likeness

Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate: Optimal Applications


Fragment-Based Lead Generation with a Compact 3-Cyano-THQ Scaffold

With MW = 276 Da and LogP = 2.83 , this compound occupies a sweet spot for fragment screening libraries. Its unsubstituted 4‑position enables late‑stage C–H functionalisation or cross‑coupling to rapidly explore SAR, while the ethyl ester serves as a masked carboxylic acid or can be hydrolysed post‑coupling. The balanced Fsp³ (0.50) reduces the risk of flat, promiscuous binders common among fully aromatic quinoline fragments [1].

Synthesis of 4-Functionalized Tetrahydroquinoline Libraries

The absence of a 4‑substituent, combined with the electron‑withdrawing 3‑cyano group, directs electrophilic aromatic substitution to the 4‑position . This contrasts with pre‑functionalised 4‑aryl analogs (e.g., CAS 391228‑38‑9), which are terminal building blocks that preclude further modular diversification. Procurement of the 4‑H parent thus maximises synthetic flexibility in medicinal chemistry campaigns [1].

Cell-Based Assays with Enhanced Passive Permeability vs. Free-Acid Analog

The +0.28 LogP advantage over the free‑acid analog translates to an approximate 1.9‑fold higher octanol/water partition coefficient, predicting improved passive diffusion across lipid bilayers. This makes the ethyl ester the preferred form for intracellular target engagement studies, particularly when the carboxylic acid congener shows inadequate cellular activity [1].

Application
Selection Property
Validation Focus
Fragment‑based lead generation
Unsubstituted 4‑position, compact scaffold
Fragment library enrichment & hit expansion
4‑Functionalized THQ library synthesis
4‑H enables C–H functionalisation
SAR diversification & modular scaffold validation
Intracellular target engagement studies
Ethyl ester may improve predicted permeability
Permeability screening vs. free‑acid analog
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